REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:16][CH2:17][CH3:18])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[N+](=[CH2:21])=[N-]>>[CH3:21][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9](=[O:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH2:16][CH2:17][CH3:18]
|
Name
|
11-hydroxy-4-oxo-tetradecanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CCCCCCC(CCC(=O)O)=O)CCC
|
Name
|
long chain fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CCCCCCC(CCC(=O)O)=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(CCCCCCC(CCC)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |